N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide
Description
N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including medicinal products
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-16-8-4-14(5-9-16)19(23)22-18-12-21-11-10-17(18)13-2-6-15(20)7-3-13/h2-9,17-18,21H,10-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHXNVYQRFNBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CNCCC2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.
Attachment of the Methoxybenzamide Group: The methoxybenzamide group can be attached through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential pharmacological activities.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to modulation of biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(piperidine-4-yl)benzamide Derivatives: These compounds have similar structures and pharmacological activities.
Fluorophenyl Piperidine Derivatives: These compounds share the fluorophenyl group and may have similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
